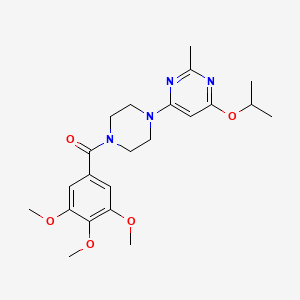
(4-(6-异丙氧基-2-甲基嘧啶-4-基)哌嗪-1-基)(3,4,5-三甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.505. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
正电子发射断层扫描 (PET) 成像在帕金森病研究中的应用
- 应用: FIPM 被合成并用氟-18 (18F) 标记,以开发用于大脑中 LRRK2 体内可视化的 PET 示踪剂。 它表现出对 LRRK2 的高体外结合亲和力 .
抗帕金森活性
作用机制
Target of Action
Similar compounds have shown high binding affinity forLeucine-rich repeat kinase 2 (LRRK2) , which is associated with Parkinson’s disease.
Mode of Action
It’s known that compounds with similar structures interact with their targets, causing changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to have anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways of this bacterium.
Pharmacokinetics
The compound’s high binding affinity for lrrk2 suggests that it may have good bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have potent anti-tubercular
生物活性
The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring, a pyrimidine derivative, and a trimethoxyphenyl group. Its molecular formula is C23H26N4O3 with a molecular weight of approximately 390.5 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized to bind to various receptors or enzymes, thereby modulating their activity. For instance, it may influence nucleotide synthesis by impacting uridine uptake in cells expressing ENT1 and ENT2 transporters .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure allows it to disrupt microbial cell processes.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results in vitro. It appears to induce apoptosis in cancer cell lines by affecting cellular signaling pathways.
- Neuropharmacological Effects : The compound may also exhibit neuropharmacological properties, potentially acting as a modulator of neurotransmitter systems.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Testing :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-14(2)31-20-13-19(23-15(3)24-20)25-7-9-26(10-8-25)22(27)16-11-17(28-4)21(30-6)18(12-16)29-5/h11-14H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKYEFAZDZDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














